2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Description
2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a fused heterocyclic compound comprising a 1,2,4-triazole ring condensed with a 1,3,4-thiadiazole ring. The molecule features an ethyl group at position 3 of the triazole ring and an aniline substituent at position 6 of the thiadiazole ring (Figure 1). This structural motif is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and vasodilatory properties, as observed in related triazolothiadiazole derivatives .
Properties
IUPAC Name |
2-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWXVAHGFYPRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164679 | |
| Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874591-55-6 | |
| Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874591-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Triazole-Thiols with Carboxylic Acids
The most widely reported method involves cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with substituted aromatic acids. For 2-(3-ethyl-triazolo-thiadiazol-6-yl)aniline, the synthesis proceeds via:
Step 1: Synthesis of 4-Amino-5-Ethyl-4H-1,2,4-Triazole-3-Thiol
Ethyl isonicotinate hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide, followed by hydrazine hydrate treatment, to yield the triazole-thiol intermediate .
Step 2: Cyclization with 2-Aminobenzoic Acid
The triazole-thiol is heated with 2-aminobenzoic acid in polyphosphoric acid (PPA) at 180–220°C for 4–6 hours. PPA acts as both catalyst and dehydrating agent, facilitating intramolecular cyclization to form the triazolo-thiadiazole ring .
Optimization Notes :
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Temperature : Yields drop below 180°C due to incomplete cyclization .
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Solvent-Free Conditions : PPA enables solvent-free synthesis, reducing purification steps .
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Substituent Compatibility : Electron-donating groups on the aromatic acid improve yields (e.g., –NH2 vs. –NO2) .
Table 1: Representative Reaction Conditions and Yields
| Starting Material | Reagent System | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Amino-5-ethyl-triazole-3-thiol + 2-aminobenzoic acid | PPA | 200 | 4 | 84 | |
| 4-Amino-5-ethyl-triazole-3-thiol + 2-nitrobenzoic acid | PPA | 220 | 6 | 68 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example:
Procedure :
A mixture of 4-amino-5-ethyl-triazole-3-thiol and 2-aminobenzoic acid in dimethylformamide (DMF) is irradiated at 400 W for 2–3 minutes. The rapid heating promotes cyclization, yielding the target compound in 74–78% efficiency .
Advantages :
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Time Efficiency : 2–3 minutes vs. 4–6 hours under conventional heating .
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Purity : Reduced side reactions due to controlled thermal exposure .
Limitations :
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Scale-up challenges for industrial applications.
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Requires specialized equipment.
Cyclization via Halogenation
Bromination or chlorination of Schiff base intermediates offers an alternative route:
Step 1: Schiff Base Formation
4-Amino-5-ethyl-triazole-3-thiol reacts with 2-nitrobenzaldehyde in DMF under microwave irradiation to form a Schiff base .
Step 2: Bromocyclization
The Schiff base is treated with bromine in acetic acid at room temperature, inducing dehydrobromination and cyclization to yield the triazolo-thiadiazole core .
Critical Parameters :
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Oxidizing Agent : Sodium acetate is added to neutralize HBr, preventing side reactions .
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Solvent Choice : Acetic acid enhances bromine solubility and reaction homogeneity .
Yield : 70–74% after recrystallization from ethanol .
Post-cyclization modifications enable introduction of the aniline group:
Method :
6-Chloro-3-ethyl- triazolo[3,4-b] thiadiazole undergoes Ullmann coupling with 2-aminophenylboronic acid in the presence of a palladium catalyst .
Conditions :
Yield : 65–70% with >95% purity by HPLC .
Comparative Analysis of Methods
Table 2: Method Comparison for 2-(3-Ethyl-Triazolo-Thiadiazol-6-yl)Aniline Synthesis
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Cyclocondensation (PPA) | High yield, scalable | High energy input | 80–84 |
| Microwave-Assisted | Rapid, high purity | Limited scalability | 74–78 |
| Bromocyclization | Mild conditions | Requires halogen handling | 70–74 |
| Ullmann Coupling | Flexible substituent introduction | Costly catalysts | 65–70 |
Challenges and Optimization Strategies
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often required to remove unreacted triazole-thiols .
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Byproduct Formation : Excess PPA may lead to sulfonation; neutralization with aqueous ammonia is critical .
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Green Chemistry Approaches : Recent studies propose using ionic liquids (e.g., [BMIM]BF4) as recyclable solvents for cyclocondensation, achieving 82% yield with three reaction cycles .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and disrupting normal enzyme function . This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolothiadiazole derivatives exhibit varied bioactivity depending on substituent type, position, and electronic properties. Below is a systematic comparison of 2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with structurally analogous compounds.
Substituent Variations at Position 3 of the Triazole Ring
- However, methyl groups are sterically less demanding, which may favor binding to compact active sites .
- 3-Aryl Derivatives: Derivatives with aryl substituents (e.g., 3-(4-nitrophenyl)) at position 3, such as N,N-dimethyl-4-(3-(4-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (), exhibit enhanced electron-withdrawing effects, improving stability and altering redox properties. These compounds demonstrate notable antioxidant activity .
Substituent Variations at Position 6 of the Thiadiazole Ring
- Aniline Derivatives with Electron-Donating Groups :
2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline () contains a methoxy group on the aniline ring, which increases electron density and may enhance interactions with polar residues in enzymatic pockets. Such derivatives are often prioritized for antimicrobial applications . - Pyridyl and Heteroaromatic Substituents :
Compounds like 3-(3-pyridyl)-6-substituted triazolothiadiazoles () display vasodilatory activity, attributed to the pyridine ring’s ability to mimic nicotinamide cofactors. These derivatives exhibit EC50 values in the micromolar range for vascular relaxation .
Structural Modifications in the Fused Ring System
- Dihydrothiadiazole Derivatives :
The 5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold () introduces partial saturation, reducing ring planarity and altering binding kinetics. These compounds are less potent in antimicrobial assays compared to fully aromatic analogs . - α-Naphthyl Substituents :
3-(α-Naphthylmethylene)-6-alkyl/aryl derivatives () show broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against Staphylococcus aureus), outperforming ethyl-substituted analogs in certain cases. The bulky naphthyl group may enhance hydrophobic interactions with bacterial membranes .
Comparative Data Table
Biological Activity
2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound that belongs to the class of triazolo-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and urease inhibitory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNS with a molecular weight of 259.33 g/mol. The compound features a unique structure that combines triazole and thiadiazole rings, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound showed potent antibacterial effects against various strains of bacteria. In a study evaluating multiple derivatives, some exhibited minimum inhibitory concentration (MIC) values as low as 8 µg/mL against Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The antifungal activity was also notable, with certain derivatives demonstrating MIC values lower than those of established antifungal agents like fluconazole . For example:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 6f (R = 3-Cl) | Candida albicans | 1 |
| 6g (R = 4-Cl) | Candida albicans | 2 |
| 6h (R = 3,4-diCl) | Candida albicans | 0.5 |
| Fluconazole | Candida albicans | 2 |
Urease Inhibition
Urease is an enzyme that plays a crucial role in the virulence of certain pathogens. The evaluated compound exhibited significant urease inhibitory activity with IC values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM across various derivatives . This potency is particularly relevant for treating infections caused by urease-positive microorganisms such as Proteus mirabilis and Cryptococcus neoformans, where the compound showed IC values of approximately:
| Microorganism | IC (µg/mL) |
|---|---|
| C. neoformans | 83.7 - 118.7 |
| P. mirabilis | 74.5 - 113.7 |
Structure-Activity Relationships (SAR)
The biological activities of triazolo-thiadiazole derivatives are influenced by their structural features. Studies indicate that the presence of specific substituents on the thiadiazole ring can enhance activity against urease and various microbial strains . For instance:
- Substituent Effects : The unsubstituted derivative demonstrated the highest urease inhibitory activity among tested compounds . Variants with halogen substitutions also showed improved antifungal activities.
Study on Antimicrobial Potency
A recent study synthesized a series of triazolo-thiadiazole derivatives and evaluated their antimicrobial properties against several pathogens. The findings highlighted that compounds with electron-withdrawing groups significantly improved antibacterial efficacy compared to their parent structures .
Urease Inhibition Mechanism
In silico studies have provided insight into the binding interactions between the synthesized compounds and the urease enzyme's active site. Molecular dynamics simulations indicated that certain derivatives effectively occupy the active site in a closed conformation, suggesting competitive inhibition mechanisms .
Q & A
Q. Basic
- Antimicrobial activity : Agar disk diffusion (zone inhibition) against S. aureus or E. coli .
- Anti-inflammatory : Carrageenan-induced paw edema in rats (measure edema reduction %) .
- Enzyme inhibition : Heparanase activity via fluorescence-based substrate cleavage (IC₅₀ determination) .
How do electronic and steric effects of substituents influence biological efficacy?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Fluorophenyl derivatives (e.g., 4-fluorophenyl) enhance heparanase inhibition (IC₅₀ = 3–12 μg/mL) by increasing electrophilicity .
- Steric effects : Bulky adamantyl groups improve antiproliferative activity by enhancing hydrophobic interactions .
- Hydrogen bonding : Phenolic –OH groups in iodophenol derivatives facilitate enzyme active-site interactions .
What are key considerations in designing derivatives with enhanced solubility?
Q. Basic
- Polar substituents : Introduce –OH, –COOH, or –SO₃H groups.
- Alkyl chain length : Shorter chains (e.g., ethyl vs. isobutyl) reduce hydrophobicity .
- Salt formation : Use sodium bicarbonate for neutralization to generate water-soluble salts .
What computational methods support inhibitor design for triazolothiadiazoles?
Q. Advanced
- Molecular docking : Predict binding to heparanase (PDB: 5E9B) or COX-2 (PDB: 5KIR) using AutoDock Vina .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- MD simulations : Study stability of ligand-protein complexes over 100 ns trajectories .
How can reaction conditions be optimized to improve synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
